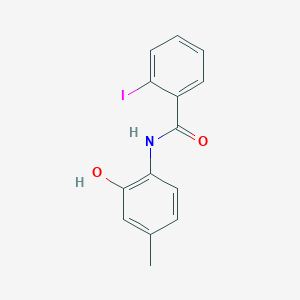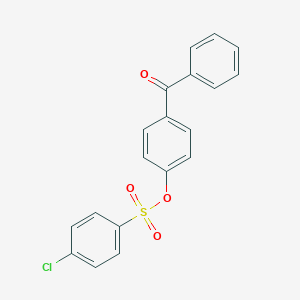![molecular formula C16H17NO2 B290553 N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide, also known as HPEMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPEMBA is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of enzymes involved in cell cycle regulation and DNA replication. N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to inhibit the activity of cyclin-dependent kinases and induce apoptosis. In the brain, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to modulate the activity of NMDA receptors and improve cognitive function. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have vasodilatory effects and can improve blood flow, which may contribute to its potential therapeutic effects in cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have vasodilatory effects, which may be useful in cardiovascular research. However, one of the limitations of using N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide and to determine its efficacy in vivo. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide's potential neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Finally, further studies are needed to explore the vasodilatory effects of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide and its potential therapeutic applications in cardiovascular diseases.
Conclusion:
In conclusion, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potential as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases makes it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide and to determine its efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide involves several steps, starting with the reaction of 3-aminophenol with 2-methylbenzoyl chloride to form 3-(2-methylbenzoylamino)phenol. This intermediate product is then reacted with ethylene oxide to yield N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide. The reaction conditions and purification methods used in the synthesis of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide can affect the yield and purity of the final product.
Applications De Recherche Scientifique
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and cardiovascular research. One of the major areas of interest is its potential as a therapeutic agent for cancer treatment. Studies have shown that N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have vasodilatory effects and can improve blood flow, making it a potential therapeutic agent for cardiovascular diseases.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-6-3-4-9-15(11)16(19)17-14-8-5-7-13(10-14)12(2)18/h3-10,12,18H,1-2H3,(H,17,19) |
Clé InChI |
OIHWUVXGIXGWNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(C)O |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide](/img/structure/B290474.png)
![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)






![N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)
![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)